molecular formula C12H9ClF3N B8710039 4-Chloro-2,3-dimethyl-8-(trifluoromethyl)quinoline

4-Chloro-2,3-dimethyl-8-(trifluoromethyl)quinoline

Cat. No.: B8710039
M. Wt: 259.65 g/mol
InChI Key: FNBUJDGJAHHSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,3-dimethyl-8-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C12H9ClF3N and its molecular weight is 259.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9ClF3N

Molecular Weight

259.65 g/mol

IUPAC Name

4-chloro-2,3-dimethyl-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C12H9ClF3N/c1-6-7(2)17-11-8(10(6)13)4-3-5-9(11)12(14,15)16/h3-5H,1-2H3

InChI Key

FNBUJDGJAHHSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=C1Cl)C=CC=C2C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to procedure S using 2,3-dimethyl-8-(trifluoromethyl)-quinolin-4-ol (1.25 g, 5.18 mmol) in POCl3 (7 mL). The resulting precipitate was collected by filtration to give 4-chloro-2,3-dimethyl-8-(trifluoromethyl)quinoline. Mass Spectrum (ESI) m/e=260 (M+1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

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